molecular formula C21H38N6O4 B133910 Inogatran CAS No. 155415-08-0

Inogatran

カタログ番号 B133910
CAS番号: 155415-08-0
分子量: 438.6 g/mol
InChIキー: CDPROXZBMHOBTQ-SJORKVTESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inogatran is a low molecular weight peptidomimetic thrombin inhibitor . It was developed for the potential treatment of arterial and venous thrombotic diseases .


Synthesis Analysis

The synthesis of Inogatran involved the use of computer modeling, an emerging technology at the time. Using thrombin structures from nuclear magnetic resonance studies, along with energy calculations for interactions between thrombin and potential inhibitors, the molecule melagatran was produced. This molecule was not only more potent than Inogatran, but was also less than 500 Da, which was crucial to oral bioavailability .


Molecular Structure Analysis

Inogatran has a molecular formula of C21H38N6O4 . Its average mass is 438.564 Da and its monoisotopic mass is 438.295441 Da .


Physical And Chemical Properties Analysis

Inogatran has a density of 1.4±0.1 g/cm3, a molar refractivity of 114.6±0.5 cm3, and a molar volume of 321.0±7.0 cm3 . It has 10 H bond acceptors, 7 H bond donors, and 11 freely rotating bonds . Its polar surface area is 163 Å2 and its polarizability is 45.4±0.5 10-24 cm3 .

科学的研究の応用

Anticoagulant Efficacy in Healthy Subjects and Patients with Coronary Artery Disease

Inogatran's effects on anticoagulation, particularly its relationship with Activated Partial Thromboplastin Time (APTT) in healthy subjects and patients with coronary artery disease, were studied. The research showed that APTT increased non-linearly with rising inogatran concentration, well-described by a linear and Emax model. This study highlighted significant individual variability in baseline APTT and the influence of assay methods at different study centers on these measurements. It concluded that the nonlinear relationship between APTT and inogatran concentration could be effectively modeled, accounting for method-dependent assay differences (Cullberg, Eriksson, Larsson, & Karlsson, 2001).

Coagulation Activity and Clinical Outcome in Unstable Coronary Artery Disease

Another study explored molecular markers of coagulation activity, such as prothrombin fragment 1+2 and thrombin-antithrombin complex, in patients with unstable coronary artery disease treated with inogatran. It found that high baseline levels of these coagulation markers were associated with a significant decrease in risk for death, myocardial infarction, and refractory angina during and after anticoagulant treatment with inogatran. This research suggested that high baseline coagulation activity could identify patients who respond well to anticoagulant therapy, but also noted increased mortality associated with high baseline levels during long-term follow-up (Oldgren, Linder, Grip, Siegbahn, & Wallentin, 2001).

Enhancement of Inogatran Absorption with Aprotinin

Research focusing on the absorption enhancement of inogatran, an enzymatically stable thrombin inhibitor, showed that coadministration with a trypsin inhibitor, aprotinin, significantly increased its bioavailability. This study provided insights into the mechanisms of increased bioavailability of inogatran and suggested a new method for improving the intestinal absorption of peptide drugs (Sjöström, Lindfors, & Ungell, 2004).

Effects on Cortical Infarction in Rats

A study investigating the effects of inogatran in a rat model of cerebral infarction found that pretreatment with inogatran significantly reduced the volume of cortical infarct. This suggested the potential utility of inogatran as a prophylactic and treatment agent for thrombotic events, especially in conditions like stroke (Mikulski, Elg, & Gustafsson, 2001).

Impact on Activated Protein C Generation

Research on the effect of inogatran on thrombin-thrombomodulin-mediated generation of activated protein C (APC) suggested that clinically relevant concentrations of inogatran interfere with APC generation. This finding provided a possible explanation for the lack of dose-response effect in clinical trials with thrombin inhibitors and highlighted the complex interactions between these inhibitors and the coagulation pathway (Linder, Frebelius, Jansson, & Swedenborg, 2003).

作用機序

Inogatran acts as a thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a key step in the blood clotting process . This makes Inogatran potentially useful in the treatment of conditions related to blood clotting, such as arterial and venous thrombotic diseases .

特性

IUPAC Name

2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N6O4/c22-21(23)25-11-6-10-24-19(30)17-9-4-5-12-27(17)20(31)16(26-14-18(28)29)13-15-7-2-1-3-8-15/h15-17,26H,1-14H2,(H,24,30)(H,28,29)(H4,22,23,25)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPROXZBMHOBTQ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)N2CCCCC2C(=O)NCCCN=C(N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)N2CCCC[C@H]2C(=O)NCCCN=C(N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165895
Record name Inogatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inogatran

CAS RN

155415-08-0
Record name Inogatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155415-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inogatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155415080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inogatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/428409I84L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inogatran
Reactant of Route 2
Inogatran
Reactant of Route 3
Inogatran
Reactant of Route 4
Inogatran
Reactant of Route 5
Inogatran
Reactant of Route 6
Reactant of Route 6
Inogatran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。